molecular formula C9H18N2O2 B572199 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one CAS No. 1263095-67-5

5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No. B572199
M. Wt: 186.255
InChI Key: ZMMBFWSYTXFAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as AEM-2, and it is a derivative of pyrrolidin-2-one, which is a heterocyclic organic compound.

Mechanism Of Action

The mechanism of action of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is not fully understood. However, it is believed to act as a modulator of the cholinergic system, which is involved in various neurological processes such as learning and memory. It has also been shown to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

Studies have shown that 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. It has also been shown to reduce oxidative stress and inflammation, which can have beneficial effects on overall health.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is its potential as a drug candidate for the treatment of neurological disorders. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to fully understand its mechanism of action and its potential side effects. Additionally, research is needed to optimize its synthesis method and improve its solubility in water. Overall, this compound has significant potential for various scientific applications and is an area of active research.

Synthesis Methods

The synthesis of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one involves the reaction of 2-methoxyethylamine with ethyl acetoacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.

Scientific Research Applications

5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

5-(2-aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-6-11-8(4-5-10)2-3-9(11)12/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMBFWSYTXFAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(CCC1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696926
Record name 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

CAS RN

1263095-67-5
Record name 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.